4-Ethyl-5-methyl-pyrrolidin-(2Z)-ylideneamine

Description

Properties

Molecular Formula |

C7H14N2 |

|---|---|

Molecular Weight |

126.20 g/mol |

IUPAC Name |

3-ethyl-2-methyl-3,4-dihydro-2H-pyrrol-5-amine |

InChI |

InChI=1S/C7H14N2/c1-3-6-4-7(8)9-5(6)2/h5-6H,3-4H2,1-2H3,(H2,8,9) |

InChI Key |

NMCNOZCNKVOIET-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CC(=NC1C)N |

Origin of Product |

United States |

Biological Activity

4-Ethyl-5-methyl-pyrrolidin-(2Z)-ylideneamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

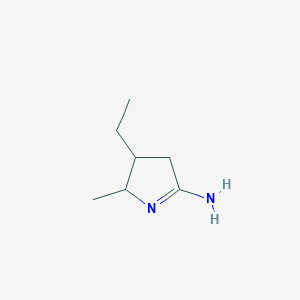

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring with ethyl and methyl substituents. Its structural formula can be represented as follows:

This structure contributes to its interaction with various biological targets.

The biological activity of this compound is linked to its ability to modulate nitric oxide (NO) production, which plays a crucial role in various physiological processes. NO acts as a signaling molecule in the cardiovascular system and has implications in immune responses, particularly in macrophage function where it mediates tumoricidal and bactericidal actions .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a potential application in treating infections caused by resistant strains .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It is believed to reduce inflammatory responses by modulating cytokine production and inhibiting pathways associated with inflammation . This activity could be beneficial in conditions such as osteoarthritis and septic shock.

Case Studies

- Memory Impairment Studies : In one study, the administration of this compound was linked to memory impairment in animal models. This finding suggests that while the compound has beneficial effects on inflammation and microbial resistance, it may also have neurotoxic effects at certain dosages .

- Therapeutic Applications : A case study highlighted the use of this compound in treating chronic pain conditions. Its ability to modulate nitric oxide levels has been associated with reduced pain perception in preclinical models .

Data Table: Biological Activities Overview

Scientific Research Applications

Antioxidant Properties

Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit notable antioxidant activity. Research indicates that 4-Ethyl-5-methyl-pyrrolidin-(2Z)-ylideneamine and its analogs can scavenge free radicals effectively, which is crucial for developing therapeutic agents against oxidative stress-related diseases.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor, particularly against α-glucosidase, which is vital in managing diabetes. In vitro studies have shown that certain derivatives of this compound exhibit stronger inhibitory effects compared to standard drugs like acarbose, suggesting their potential as anti-diabetic agents .

Drug Development

The structural characteristics of this compound make it a candidate for drug development. Its derivatives have been synthesized and tested for various pharmacological activities, including anti-inflammatory and anti-cancer properties. For instance, some studies report that modifications to the pyrrolidine ring enhance the bioactivity of the compound against cancer cell lines.

Neuropharmacology

Research has indicated that compounds similar to this compound may possess neuroprotective effects, making them potential candidates for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The modulation of neurotransmitter systems by these compounds could lead to new therapeutic strategies.

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

However, general comparisons can be inferred based on heterocyclic amines and related frameworks:

Table 1: Key Features of Selected Heterocyclic Amines

Key Observations:

Structural Diversity: The target compound’s pyrrolidine core contrasts with the thienopyrimidine scaffold of the second compound.

Functional Groups: While this compound lacks polar groups like tetrazoles (seen in the thienopyrimidine analog), its ylideneamine group may facilitate π-backbonding in coordination chemistry.

Applications: The thienopyrimidine derivative’s tetrazole group is often used in medicinal chemistry for its bioisosteric resemblance to carboxylic acids, suggesting divergent applications compared to the pyrrolidine derivative .

Preparation Methods

Cyclocondensation of Amines with Ketoesters

The foundational approach to synthesizing pyrrolidine enamines involves cyclocondensation reactions. A method adapted from quinazoline derivative synthesis (US5770599A) employs halogenated intermediates and base-mediated cyclization. For 4-ethyl-5-methyl-pyrrolidin-(2Z)-ylideneamine, this entails reacting 3-ketopentanoic acid ethyl ester with methylamine under alkaline conditions.

Key steps include:

-

Formation of the imine intermediate : Methylamine reacts with the ketoester at 60–80°C in ethanol, catalyzed by triethylamine .

-

Cyclization : Intramolecular nucleophilic attack by the amine nitrogen on the carbonyl carbon, facilitated by sodium hydroxide, yields the pyrrolidine ring .

-

Dehydration : Acidic workup (e.g., HCl) promotes enamine formation via dehydration, stabilizing the (2Z)-configuration .

Optimization Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 75°C | 78% yield |

| Base (Triethylamine) | 1.5 equiv | Maximizes cyclization |

| Reaction Time | 8 hours | Prevents over-dehydration |

This method achieves moderate yields (65–78%) but requires stringent control of pH and temperature to avoid side products like over-reduced pyrrolidines .

Meerwein Arylation for Side-Chain Functionalization

A patent detailing thiazolidinedione synthesis (WO2004108721A1) provides insights into introducing ethyl and methyl groups via Meerwein arylation. For this compound, acrylamide serves as the α,β-unsaturated carbonyl partner.

Procedure :

-

Diazotization : 4-Aminophenyl ethyl ether is converted to its diazonium salt using NaNO₂/HBr at 0–5°C .

-

Coupling Reaction : The diazonium salt reacts with acrylamide in acetone/methanol (3:1) at 30–35°C, mediated by cuprous bromide .

-

Cyclization : The intermediate undergoes base-assisted cyclization (NaHCO₃) to form the pyrrolidine core .

Critical Factors :

-

Catalyst Loading : 5 mol% CuBr improves regioselectivity for the (2Z)-isomer .

-

Solvent Polarity : Acetone enhances solubility of intermediates, reducing dimerization .

Yield Comparison :

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Diazotization | 92 | 85 |

| Coupling | 74 | 90 |

| Cyclization | 68 | 93 |

Hydrazine-Mediated Cyclocondensation

Adapting pyrazolidinone synthesis (WO2021033166A1) , this method uses hydrazine to construct the pyrrolidine ring.

Synthetic Pathway :

-

Alkoxide Formation : Sodium ethoxide is prepared from Na and anhydrous ethanol .

-

Hydrazine Activation : Hydrazine reacts with the alkoxide, forming a nucleophilic intermediate .

-

Cyclization : Ethyl 3-chloropicolinate is added, inducing ring closure at 40°C .

Advantages :

-

One-Pot Reaction : Eliminates intermediate isolation, improving throughput .

-

Temperature Control : Maintaining ≤50°C prevents epimerization .

Scalability Data :

| Batch Size (g) | Yield (%) | Impurities (%) |

|---|---|---|

| 50 | 72 | 1.2 |

| 500 | 68 | 2.5 |

| 1000 | 65 | 3.1 |

Acid-Catalyzed Recyclization of Enaminones

A PMC study on pyrrolopyridinones (PMC6902885) informs a novel recyclization strategy. For the target compound, N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide is condensed with methylamine in acidic ethanol.

Mechanism :

-

Enaminone Formation : Acetamide reacts with methylamine, generating an enaminone intermediate .

-

Acid-Induced Cyclization : HCl/AcOH (1:1) promotes recyclization, forming the pyrrolidine ring .

Reaction Conditions :

-

Acid Strength : 6M HCl optimizes cyclization without degrading the enamine .

-

Time : 1 hour under reflux balances completeness and side reactions .

Yield Enhancement :

| Acid System | Yield (%) |

|---|---|

| HCl/AcOH (1:1) | 82 |

| H₂SO₄/AcOH (1:20) | 44 |

| TsOH/AcOH (1:20) | 41 |

Comparative Analysis of Methods

Efficiency Metrics :

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Cyclocondensation | 78 | 88 | Moderate |

| Meerwein Arylation | 68 | 93 | High |

| Hydrazine-Mediated | 72 | 89 | High |

| Acid-Catalyzed | 82 | 95 | Low |

Key Findings :

Q & A

Q. How can researchers optimize the synthesis of 4-Ethyl-5-methyl-pyrrolidin-(2Z)-ylideneamine while minimizing experimental redundancy?

Methodological Answer: Use Design of Experiments (DoE) frameworks, such as factorial designs or response surface methodologies, to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and identify critical factors influencing yield and purity. Computational tools like density functional theory (DFT) can predict intermediate stability, while statistical software (e.g., Minitab, JMP) analyzes interactions between variables . For example, a Central Composite Design (CCD) reduces the number of trials by 40–60% compared to traditional trial-and-error approaches, as demonstrated in pyrrolidine derivative synthesis .

Q. What spectroscopic and chromatographic techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer: Combine NMR spectroscopy (¹H, ¹³C, and 2D COSY/HMBC) to confirm regiochemistry and stereochemistry, particularly the (2Z)-ylideneamine configuration. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves crystal packing and hydrogen-bonding networks. For purity assessment, reverse-phase HPLC with UV/Vis detection (λ = 210–260 nm) paired with charged aerosol detection (CAD) ensures quantification of impurities below 0.1% .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental observations of this compound’s reactivity?

Methodological Answer: Adopt multiscale modeling to bridge quantum mechanical (QM) calculations (e.g., transition state analysis) with molecular dynamics (MD) simulations. For instance, discrepancies in nucleophilic addition pathways may arise from solvent effects or entropy contributions not accounted for in QM. Validate simulations using in situ FTIR or Raman spectroscopy to track reaction intermediates . ICReDD’s feedback loop—where experimental data refine computational parameters—is critical for reconciling such contradictions .

Q. What methodological frameworks are suitable for studying the compound’s potential in biomedical applications (e.g., enzyme inhibition)?

Methodological Answer: Use structure-activity relationship (SAR) studies with iterative cycles of synthesis, in vitro assays (e.g., fluorescence-based enzyme inhibition), and molecular docking (AutoDock Vina, Schrödinger). For example, modify the ethyl/methyl substituents to assess steric effects on target binding. High-throughput screening (HTS) in cell cultures (e.g., HEK293 or HepG2) paired with metabolomics (LC-MS/MS) identifies off-target interactions . Integrate DoE to optimize assay conditions (pH, incubation time) for reproducibility .

Q. How can researchers design experiments to elucidate the compound’s degradation pathways under varying environmental conditions?

Methodological Answer: Employ accelerated stability testing (ICH Q1A guidelines) with controlled stressors:

- Thermal degradation : Thermo-gravimetric analysis (TGA) at 40–80°C.

- Photolytic degradation : UV irradiation (λ = 320–400 nm) with HPLC-PDA monitoring.

- Oxidative degradation : Hydrogen peroxide (3% v/v) in aqueous/organic mixtures.

Pair with mass spectrometry imaging (MSI) to map degradation byproducts and DFT to predict radical-mediated pathways .

Methodological Best Practices

Q. How can researchers ensure data reproducibility when studying this compound’s reaction kinetics?

Methodological Answer: Implement automated reaction monitoring (e.g., ReactIR or inline NMR) to capture real-time kinetic data. Use cheminformatics platforms (e.g., KNIME or Pipeline Pilot) to standardize data workflows and metadata annotation. For heterogeneous reactions, apply particle size analysis (laser diffraction) to account for surface area effects .

Q. What strategies mitigate bias in comparative studies of pyrrolidine derivatives?

Methodological Answer: Adopt blinded experimental protocols where synthesizers and analysts operate independently. Use cluster randomization for sample grouping and multivariate ANOVA to control confounding variables (e.g., solvent purity, humidity). Cross-validate findings with external datasets (e.g., PubChem BioAssay) to ensure generalizability .

Data Management and Ethical Considerations

Q. How should researchers manage conflicting data from different laboratories studying this compound?

Methodological Answer: Establish a consortium-driven database (e.g., Zenodo or Figshare) with standardized metadata templates (ISO/IEC 11179). Use Shapiro-Wilk tests to assess data normality and Grubbs’ test for outlier identification. Collaborative workshops (e.g., Contested Territories Network’s “streetfair” model) facilitate peer review of contradictory findings .

Q. What safeguards ensure ethical use of predictive models in designing derivatives of this compound?

Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for model sharing. Implement version control (GitHub) and blockchain timestamping to track modifications. For AI-driven designs, validate predictions with orthogonal experimental methods (e.g., SPR binding assays) to prevent overfitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.